molecular formula C11H11ClIN3O B1433316 6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416714-43-6

6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1433316
CAS No.: 1416714-43-6
M. Wt: 363.58 g/mol
InChI Key: DZDYYVVNKYKPBE-UHFFFAOYSA-N
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Description

6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure This compound is characterized by the presence of chlorine and iodine substituents, as well as a tetrahydro-2H-pyran-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Introduction of the chlorine and iodine substituents: Halogenation reactions using reagents like chlorine gas or iodine monochloride can be employed to introduce the chlorine and iodine atoms at specific positions on the pyrazolo[3,4-b]pyridine ring.

    Attachment of the tetrahydro-2H-pyran-2-yl group: This step may involve nucleophilic substitution reactions where a suitable tetrahydro-2H-pyran-2-yl precursor reacts with the halogenated pyrazolo[3,4-b]pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Substitution reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and reduction reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states or reduction products.

    Coupling reactions: The presence of halogen atoms makes the compound suitable for coupling reactions such as Suzuki-Miyaura or Heck reactions, which can be used to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions to replace halogen atoms.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

  • Molecular Formula : C₁₁H₁₁ClIN₃O
  • CAS Number : 1416713-15-9

Its structure features a pyrazolo[3,4-b]pyridine core, which is known for its versatility in various chemical reactions and biological interactions.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit potent anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the synthesis of pyrazolo[3,4-b]pyridine derivatives that demonstrated cytotoxicity against human cancer cells, suggesting that 6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine could be a promising candidate for further development in cancer therapy .

Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Research into related pyrazolo compounds has revealed their ability to inhibit bacterial growth and combat antibiotic resistance. The introduction of halogen atoms (like chlorine and iodine) in the structure enhances the compound's interaction with microbial targets .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of pyrazolo[3,4-b]pyridines. These compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific effects of this compound in this context warrant further investigation .

Synthetic Applications

The synthesis of this compound can be achieved through various methods involving cyclization reactions. The compound serves as a precursor for synthesizing more complex heterocyclic structures that can be tailored for specific biological activities.

Case Study 1: Anticancer Screening

A study conducted by researchers at El-Menoufia University synthesized several pyrazolo derivatives and evaluated their anticancer activity against different cancer cell lines. The results indicated that modifications to the pyrazole ring significantly impacted cytotoxicity levels, thereby establishing a correlation between structure and activity .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives of pyrazolo[3,4-b]pyridine were tested against Gram-positive and Gram-negative bacteria. The findings showed that certain substitutions on the pyrazole ring enhanced antibacterial activity, paving the way for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeEfficacy LevelReference
AnticancerPyrazolo derivative AHigh
AntimicrobialPyrazolo derivative BModerate
NeuroprotectivePyrazolo derivative CPromising

Mechanism of Action

The mechanism of action of 6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance binding affinity and selectivity, while the tetrahydro-2H-pyran-2-yl group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine lies in its specific combination of functional groups and core structure, which imparts distinct chemical properties and potential applications. The presence of both chlorine and iodine atoms, along with the tetrahydro-2H-pyran-2-yl group, makes it a versatile compound for various synthetic and research applications.

Biological Activity

6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

The compound features a complex structure characterized by the following properties:

PropertyValue
IUPAC Name6-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Molecular FormulaC11H11ClIN3O
Molecular Weight363.58 g/mol
CAS Number1416714-41-4
Chemical StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

  • Halogenation : Introduction of chloro and iodo groups.
  • Nucleophilic Substitution : Addition of the tetrahydro-2H-pyran group.
  • Optimization for Yield : Adjusting solvents and catalysts for industrial production.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen substituents enhances its binding affinity, making it a potential candidate for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

In vitro studies have shown that compounds within the pyrazolo[3,4-b]pyridine family can inhibit cell proliferation in various cancer cell lines. For instance:

  • HeLa Cells : Demonstrated significant antiproliferative effects.
  • IC50 Values : Some derivatives exhibit IC50 values as low as 0.36 µM against CDK2, indicating strong inhibitory potential .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation:

  • Selectivity : Exhibits a selectivity ratio of 265-fold for CDK2 over CDK9 .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Antiproliferative Properties :
    • Objective : To evaluate the effectiveness against human tumor cell lines.
    • Findings : Significant inhibition of proliferation was noted in both HCT116 and A375 cells, suggesting potential for development as an anticancer agent .
  • Mechanistic Study on Enzyme Interaction :
    • Objective : To elucidate the interaction mechanism with CDKs.
    • Findings : Binding assays revealed that the compound effectively binds to the ATP-binding site of CDK2, inhibiting its activity .

Comparison with Similar Compounds

The unique structure of this compound allows it to be compared with other related compounds:

CompoundKey Differences
6-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridineLacks tetrahydro group
3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridineLacks chloro substituent
6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridineLacks iodo substituent

Properties

IUPAC Name

6-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClIN3O/c12-8-5-4-7-10(13)15-16(11(7)14-8)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDYYVVNKYKPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=N3)Cl)C(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine (0.70 g, 2.5 mmol), dihydropyran (690 μL, 7.5 mmol) and methanesulfonic acid (33 μL, 0.50 mmol) in methylene chloride (30 mL) and tetrahydrofuran (10 mL) in reaction flask was stirred at r.t. overnight. It was concentrated under reduced pressure. The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (0-50%) to afford the desired product (0.80 g). LCMS (M-84+H)+=279.9.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
690 μL
Type
reactant
Reaction Step One
Quantity
33 μL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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